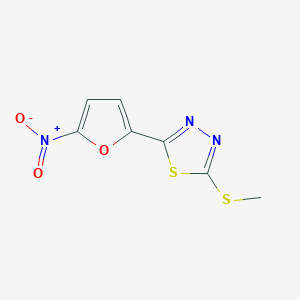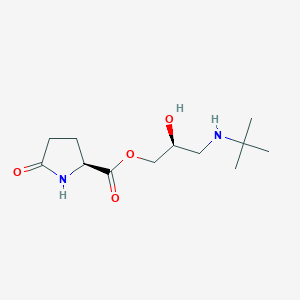
N-Ethanethioylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethanethioylacetamide is an organic compound characterized by the presence of both an ethanethioyl group and an acetamide group It is a colorless liquid with a distinct odor and is soluble in water, alcohol, and ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethanethioylacetamide can be synthesized through several methods. One common approach involves the reaction of ethanethiol with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure optimal yield. Another method involves the reaction of ethanethiol with acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethanethioylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanethioyl derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethanethioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions often require a base and are conducted at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethanethioyl derivatives
Substitution: Various substituted ethanethioylacetamides
Aplicaciones Científicas De Investigación
N-Ethanethioylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mecanismo De Acción
The mechanism of action of N-Ethanethioylacetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its reactivity with thiol groups is a key aspect of its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
N-Ethylacetamide: Similar in structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
N-Acetylcysteamine: Contains a similar ethanethioyl group but has different biological activity and applications.
N-Mercaptoethylacetamide: Another sulfur-containing compound with distinct reactivity and uses.
Uniqueness
N-Ethanethioylacetamide is unique due to its combination of an ethanethioyl group and an acetamide group, which imparts specific chemical properties and reactivity
Propiedades
Número CAS |
3542-00-5 |
|---|---|
Fórmula molecular |
C4H7NOS |
Peso molecular |
117.17 g/mol |
Nombre IUPAC |
N-ethanethioylacetamide |
InChI |
InChI=1S/C4H7NOS/c1-3(6)5-4(2)7/h1-2H3,(H,5,6,7) |
Clave InChI |
RTMDKYIXNXHUDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)




![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)
